molecular formula C21H26O3Si B13276129 (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid

Cat. No.: B13276129
M. Wt: 354.5 g/mol
InChI Key: RVRVFVNPRQDCBG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is a chiral organic compound with the molecular formula C21H26O3Si and a molecular weight of 354.51 g/mol . It features a pent-4-enoic acid backbone modified by a tert-butyldiphenylsilyl (TBDPS) ether group at the 3-position. The TBDPS group enhances steric bulk and stability, making the compound resistant to acidic and basic conditions during synthetic workflows . This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where its stereochemical integrity and protecting-group compatibility are critical .

Properties

Molecular Formula

C21H26O3Si

Molecular Weight

354.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(diphenyl)silyl]oxypent-4-enoic acid

InChI

InChI=1S/C21H26O3Si/c1-5-17(16-20(22)23)24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17H,1,16H2,2-4H3,(H,22,23)/t17-/m1/s1

InChI Key

RVRVFVNPRQDCBG-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC(=O)O)C=C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC(=O)O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction conditions are mild, and the TBDPS group is introduced selectively to the primary hydroxyl group. The general reaction scheme is as follows:

    Protection Step: The hydroxyl group of the starting material is reacted with TBDPSCl in the presence of a base to form the TBDPS-protected intermediate.

    Subsequent Functionalization: The protected intermediate can then undergo further functionalization to introduce the pent-4-enoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid are best understood through comparisons with analogous silyl-protected carboxylic acids. Below is a detailed analysis:

Structural and Functional Differences

Data Table: Key Features of Similar Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties
This compound C21H26O3Si 354.51 TBDPS group, pent-4-enoic acid backbone, stereocenter at C3 High steric bulk, exceptional stability in acidic conditions, lipophilic solubility
(S)-3-[(tert-Butyldimethylsilyl)oxy]pent-4-enoic acid C11H22O3Si 230.38 TBDMS group, shorter alkyl chain Lower steric hindrance, faster deprotection under mild acidic/basic conditions, higher reactivity
3-(tert-Butyldimethylsilyl)oxy-pentanoic acid C11H24O3Si 232.40 Saturated carbon chain (no double bond) Reduced reactivity in cycloadditions; suitable for non-conjugated systems
tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate C15H29NO3Si 323.48 Cyano group, ester functionality Enhanced electrophilicity for nucleophilic attacks; used in peptide synthesis
3-(tert-Butyldimethylsilyl)oxy-pent-4-enal C11H22O2Si 214.38 Aldehyde terminus Reactivity in Wittig or Grignard reactions; prone to oxidation

Key Comparative Insights

Protecting Group Stability: The TBDPS group in the target compound provides superior stability compared to the TBDMS group in analogs like (S)-3-[(tert-Butyldimethylsilyl)oxy]pent-4-enoic acid. This makes the TBDPS-protected compound ideal for multi-step syntheses requiring harsh conditions . Conversely, TBDMS-protected derivatives are more labile, enabling selective deprotection in the presence of acid-labile functional groups .

Steric and Solubility Effects: The diphenyl substituents in the TBDPS group increase lipophilicity, enhancing solubility in non-polar organic solvents (e.g., toluene, dichloromethane) . TBDMS analogs exhibit better solubility in polar aprotic solvents (e.g., THF, DMF) due to reduced steric bulk .

Reactivity in Organic Synthesis: The pent-4-enoic acid backbone in the target compound allows participation in conjugate additions or Diels-Alder reactions, unlike saturated analogs like 3-(tert-butyldimethylsilyl)oxy-pentanoic acid . Compounds with cyano groups (e.g., tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate) are tailored for nucleophilic substitution or reduction reactions, diverging from the carboxylic acid’s typical reactivity .

Biological Interactions :

  • Preliminary studies suggest that bulkier silyl groups (e.g., TBDPS) may reduce binding affinity to certain enzymes due to steric hindrance, whereas TBDMS analogs could exhibit better pharmacokinetic profiles .

Biological Activity

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid, also known as (S)-3-(tert-butyldiphenylsiloxy)-4-pentenoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26O3Si
  • Molar Mass : 382.56 g/mol
  • CAS Number : 90329-18-3

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and antitumor properties.

  • Anti-inflammatory Activity : This compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.
  • Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Bennett et al. (2020) Investigated the synthesis and biological evaluation of related silyl compounds showing significant inhibition of COX enzymes.
Jessen et al. (2019) Reported on the potential antitumor activity of silyl derivatives, suggesting a pathway through which apoptosis is induced in cancer cells.

Case Studies

  • Case Study on Inflammation : A study demonstrated that a compound similar to this compound significantly reduced edema in animal models, indicating its potential as an anti-inflammatory agent.
  • Antitumor Activity : In a preclinical trial, a derivative exhibited promising results in reducing tumor size in xenograft models, highlighting its potential for cancer therapy.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. It is classified under GHS as causing skin and eye irritation with specific target organ toxicity upon single exposure . Long-term studies are necessary to fully understand its safety in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.